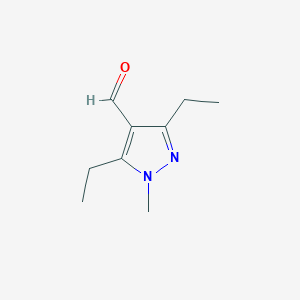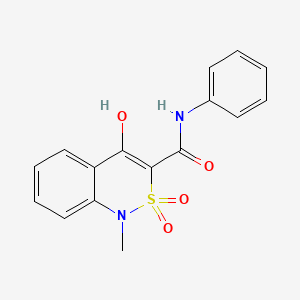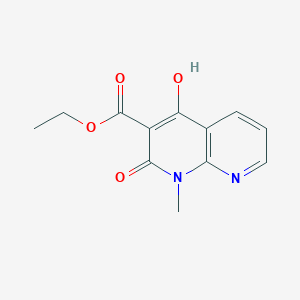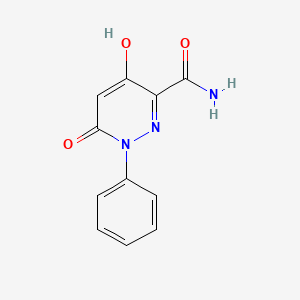
3,5-Diethyl-1-methyl-1H-pyrazol-4-carbaldehyd
Übersicht
Beschreibung
“3,5-diethyl-1-methyl-1H-pyrazole-4-carbaldehyde” is a chemical compound with the empirical formula C9H14N2O . It is a solid substance and its molecular weight is 166.22 . The compound is not naturally occurring and is synthesized for various applications .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as “3,5-diethyl-1-methyl-1H-pyrazole-4-carbaldehyde”, can be achieved through various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . The Vilsmeier-Haack reaction has also been used to synthesize similar compounds .Molecular Structure Analysis
The molecular structure of “3,5-diethyl-1-methyl-1H-pyrazole-4-carbaldehyde” consists of a pyrazole ring, which is a five-membered aromatic heterocycle containing two nitrogen atoms and three carbon atoms . The compound has two ethyl groups and one methyl group attached to the pyrazole ring, along with a carbaldehyde group .Physical and Chemical Properties Analysis
“3,5-diethyl-1-methyl-1H-pyrazole-4-carbaldehyde” is a solid substance . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Wissenschaftliche Forschungsanwendungen
Koordinationschemie
Pyrazolderivate sind bekannte Vorläufer für verschiedene Liganden in der Koordinationschemie. Die Verbindung “3,5-Diethyl-1-methyl-1H-pyrazol-4-carbaldehyd” könnte potenziell zur Synthese von Liganden wie Trispyrazolylborat verwendet werden, die für ihre Fähigkeit zur Koordination mit verschiedenen Metallen untersucht werden .
Biologische Eigenschaften
Pyrazole zeigen eine Reihe von biologischen Eigenschaften, darunter antibakterielle, entzündungshemmende, krebshemmende, analgetische, krampflösende, anthelmintische, antioxidative und herbizide Aktivitäten. Die spezifische Verbindung in Frage könnte auch ähnliche biologische Aktivitäten besitzen und für pharmazeutische Anwendungen untersucht werden .
Antifungalaktivität
Einige Pyrazolderivate wurden auf ihre antifungalen Eigenschaften untersucht. “this compound” könnte auch auf seinen potenziellen Einsatz als Antimykotikum untersucht werden .
Katalyse
Pyrazolverbindungen wurden in der Katalyse eingesetzt; so wurde beispielsweise Nano-ZnO als Katalysator bei der Synthese von Pyrazolderivaten verwendet. Die fragliche Verbindung könnte als Substrat oder Zwischenprodukt in katalysierten Reaktionen dienen .
Synthese anderer Verbindungen
Pyrazole sind oft Zwischenprodukte bei der Synthese komplexerer Moleküle. “this compound” könnte ein wichtiges Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen sein .
Theoretische und experimentelle Chemie
Die Struktur und Chemie von Pyrazolen sind Gegenstand laufender Forschung mit sowohl theoretischen als auch experimentellen Methoden. Diese Verbindung könnte in Forschungsstudien verwendet werden, um die Eigenschaften und Reaktionen von Pyrazolen besser zu verstehen .
Wirkmechanismus
Target of Action
The primary targets of 3,5-diethyl-1-methyl-1H-pyrazole-4-carbaldehyde are currently unknown. This compound is a unique chemical provided to early discovery researchers
Mode of Action
Pyrazole derivatives are known to have diverse biological activities, including interactions with various enzymes and receptors . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Pyrazole derivatives can influence a variety of biochemical pathways depending on their specific structure and targets
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3,5-diethyl-1-methyl-1H-pyrazole-4-carbaldehyde are not well-studied. These properties are crucial for understanding the bioavailability of the compound. Future research should focus on these aspects to provide a comprehensive understanding of the pharmacokinetics of this compound .
Result of Action
Given the diverse biological activities of pyrazole derivatives, this compound could potentially have a wide range of effects
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect the action of this compound . Future studies should consider these factors to provide a more comprehensive understanding of this compound’s behavior in different environments.
Eigenschaften
IUPAC Name |
3,5-diethyl-1-methylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-4-8-7(6-12)9(5-2)11(3)10-8/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AESWCQFHUDAVDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1C)CC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![4-hydroxy-1-methyl-2,2-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide](/img/structure/B1395581.png)



![Methyl 2-[4-hydroxy-2-oxo-1-(2,2,2-trifluoroethyl)-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B1395587.png)
